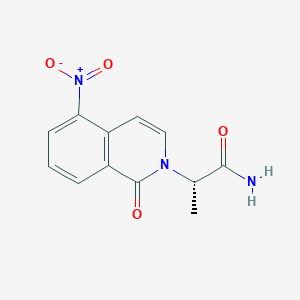
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and an ethoxy group on the pyrazine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine typically involves the reaction of 3-chloro-5-methoxyphenylboronic acid with ethoxypyrazine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to around 80°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the pyrazine ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-methoxyphenylboronic acid: Shares the chloro and methoxy groups but lacks the pyrazine ring.
2-(3-Chloro-5-methoxyphenyl)piperidine: Contains a piperidine ring instead of a pyrazine ring.
(3-Chloro-5-methoxyphenyl)methanesulfonyl chloride: Contains a methanesulfonyl group instead of an ethoxy group .
Uniqueness
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is unique due to the combination of its chloro, methoxy, and ethoxy groups, along with the pyrazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
1333222-40-4 |
|---|---|
Molekularformel |
C13H13ClN2O2 |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
2-(3-chloro-5-methoxyphenyl)-6-ethoxypyrazine |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13-8-15-7-12(16-13)9-4-10(14)6-11(5-9)17-2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
BHQHQWIQAFSDES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CN=C1)C2=CC(=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)





![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)

